molecular formula C7H8O3 B1193962 Gentisyl alcohol CAS No. 495-08-9

Gentisyl alcohol

Cat. No.: B1193962
CAS No.: 495-08-9
M. Wt: 140.14 g/mol
InChI Key: PUZSUVGRVHEUQO-UHFFFAOYSA-N
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Description

Gentisyl alcohol is an aromatic primary alcohol that is benzyl alcohol substituted by hydroxy groups at positions 2 and 5. It has a role as an antioxidant, an antineoplastic agent, an apoptosis inhibitor and a fungal metabolite. It is an aromatic primary alcohol and a member of phenols. It derives from a benzyl alcohol and a hydroquinone.

Scientific Research Applications

  • Cancer Research : Gentisyl alcohol has demonstrated potential in cancer therapy. For instance, it inhibits proliferation and induces apoptosis in ovarian cancer cells via mitochondrial dysfunction and the regulation of MAPK and PI3K/AKT pathways (Ham et al., 2019). Additionally, it exhibits cytotoxic effects on various cancer cell lines, including HL-60, MOLT-4, BEL-7402, and A-549, with moderate inhibitory activity against protein tyrosine kinases (Chen et al., 2008).

  • Antioxidant and Anti-Inflammatory Properties : this compound isolated from Penicillium sp. shows antioxidative activity, protecting cells from oxidative stress (Kim et al., 2006). It also inhibits apoptosis by suppressing caspase activity induced by etoposide in human leukemia cells (Kim et al., 2005).

  • Microbial Production and Biosynthesis : Novel biosynthetic pathways for microbial production of this compound from renewable feedstocks have been established in engineered Escherichia coli (Shen et al., 2018). Moreover, comparative genomics and transcriptomics depict marine algicolous Arthrinium species as endosymbionts that help regulate oxidative stress in brown algae, with a focus on the genes involved in this compound biosynthesis (Heo et al., 2021).

  • Antibacterial Activity : this compound has been found to have antibacterial activity against microorganisms such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Li et al., 2017).

  • Other Applications : this compound is also being studied for its potential in regulating oxidative stress, as an antioxidant synergist with tocopherol, and for its involvement in the biosynthesis of various compounds, including patulin (Ishikawa et al., 1986; Murphy & Lynen, 1975).

Mechanism of Action

Gentisyl alcohol, also known as 2-(hydroxymethyl)benzene-1,4-diol, is a secondary metabolite that can be obtained by purification from bacteria or fungi . It has been found to have antibacterial, antifungal, antiviral, and anti-cancer effects .

Target of Action

This compound’s primary targets are the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways in human ovarian cancer cells . These pathways play crucial roles in regulating cell proliferation, survival, and apoptosis .

Mode of Action

This compound interacts with its targets by up-regulating signal transduction of the MAPK and PI3K/AKT pathways . This interaction leads to the suppression of proliferation and induction of apoptosis via DNA fragmentation in human ovarian cancer cells . It also causes an accumulation of sub-G1 cells and a loss of mitochondrial membrane potential with calcium dysregulation .

Biochemical Pathways

This compound affects the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation . By up-regulating these pathways, this compound disrupts normal cell function, leading to apoptosis . This disruption of the mitochondrial function leads to a loss of mitochondrial membrane potential and calcium homeostasis .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to inhibit the proliferation of cancer cells and induce apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of proliferation and induction of apoptosis in cancer cells . It also causes DNA fragmentation, an accumulation of sub-G1 cells, and a loss of mitochondrial membrane potential with calcium dysregulation .

Action Environment

The production of this compound in algicolous Arthrinium spp. is influenced by mannitol . This suggests that environmental factors such as the presence of mannitol can influence the compound’s action, efficacy, and stability .

Future Directions

Gentisyl alcohol has been suggested as a potential therapeutic agent for human ovarian cancer . Moreover, the establishment of novel biosynthetic pathways for the production of salicyl alcohol and this compound from renewable feedstocks has been reported, which could pave the way for the large-scale production of these compounds .

Biochemical Analysis

Biochemical Properties

Gentisyl alcohol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with mitochondrial enzymes, leading to mitochondrial dysfunction and calcium dysregulation . Additionally, this compound up-regulates signal transduction pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In ovarian cancer cells, it inhibits proliferation and induces apoptosis through mitochondrial dysfunction and DNA fragmentation . The compound also disrupts mitochondrial membrane potential and calcium homeostasis, leading to cell cycle arrest and cell death . Furthermore, this compound influences cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to mitochondrial enzymes, causing mitochondrial dysfunction and calcium dysregulation . This leads to the activation of apoptotic pathways, including the up-regulation of MAPK and PI3K/AKT signal transduction . Additionally, this compound induces DNA fragmentation, further promoting apoptosis in cancer cells . These molecular interactions underscore the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation within hours of treatment . Prolonged exposure may lead to further mitochondrial dysfunction and calcium dysregulation, exacerbating its cytotoxic effects . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including severe mitochondrial dysfunction and calcium dysregulation . These findings suggest that this compound has a narrow therapeutic window, and careful dosage optimization is essential for its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 monooxygenases, which catalyze its conversion to gentisylaldehyde and other metabolites . These metabolic pathways are crucial for the compound’s biological activity and its potential therapeutic applications. Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation in different cellular compartments . Understanding this compound’s transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its effects on mitochondrial enzymes and calcium homeostasis . Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, further influencing its biological activity . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZSUVGRVHEUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197804
Record name 2,5-Dihydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-08-9
Record name Gentisyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)benzene-1,4-diol
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Record name GENTISYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does gentisyl alcohol exert its anti-cancer effects?

A1: this compound has demonstrated anti-proliferative and pro-apoptotic effects in human ovarian cancer cells. [] It induces apoptosis through mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and calcium dysregulation. [] Additionally, it influences signal transduction pathways like MAPK and PI3K/AKT, which are frequently dysregulated in cancer. []

Q2: Can this compound promote angiogenesis?

A2: Yes, research suggests that this compound possesses pro-angiogenic properties. In vitro studies using bovine aortic endothelial cells (BAECs) revealed that this compound stimulates cell proliferation and promotes angiogenesis by inducing cell invasiveness, migration, and tube formation. []

Q3: Does this compound play a role in plant-fungus interactions?

A3: Evidence suggests a potential role for this compound in symbiotic relationships between certain fungi and brown algae. Marine algicolous Arthrinium species produce this compound, which may act as an antioxidant for the algae. [] This production seems influenced by mannitol, a sugar alcohol present in brown algae, suggesting a potential exchange of nutrients and protective compounds. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H8O3, and its molecular weight is 140.14 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are employed to elucidate the structure of this compound and its derivatives. [, , ] Additionally, techniques like UV-Vis spectroscopy can be utilized to detect and quantify this compound in mixtures. []

Q6: Is this compound stable under various storage conditions?

A6: While specific studies on the stability of this compound under various conditions are limited in the provided abstracts, its phenolic structure suggests potential susceptibility to oxidation. Further research is necessary to determine its stability profile and ideal storage conditions.

Q7: Does this compound exhibit compatibility with common pharmaceutical excipients?

A7: The compatibility of this compound with pharmaceutical excipients requires further investigation.

Q8: Is this compound involved in any enzymatic reactions?

A8: Yes, this compound is a key intermediate in the biosynthetic pathway of patulin, a mycotoxin produced by certain fungi. [, ] The conversion of this compound to patulin involves multiple enzymatic steps, including ring cleavage and oxidation. []

Q9: Have there been computational studies on this compound and its derivatives?

A9: Yes, computational analyses have been performed on terrestrol A, a trimeric derivative of this compound. [] Molecular docking simulations revealed its potential as an inhibitor against SARS-CoV-2 and fungal pathogens like Aspergillus fumigatus and Candida auris. [] Further investigations using DFT (Density Functional Theory) calculations supported its reactivity. []

Q10: Are there any known synthetic alternatives to this compound with similar bioactivities?

A10: Currently, the research primarily focuses on naturally occurring this compound. While synthetic routes to this compound exist, [] exploration of alternative compounds with comparable bioactivities requires further investigation.

Q11: What are some key resources for research on this compound and its derivatives?

A11: Resources for advancing research on this compound include:

    Q12: When was this compound first discovered, and what are the key milestones in its research?

    A12: this compound was first isolated as a metabolic product of the fungus Penicillium patulum in the mid-20th century. [] Since its discovery, key milestones in this compound research include:

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